Methyl 6-aminopyridine-2-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

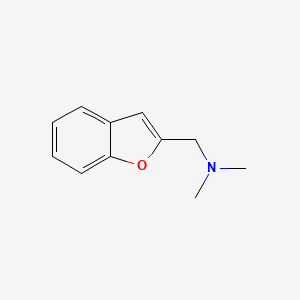

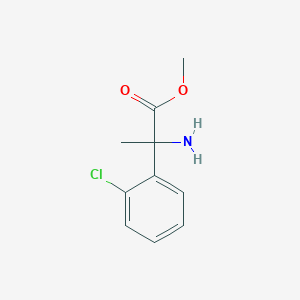

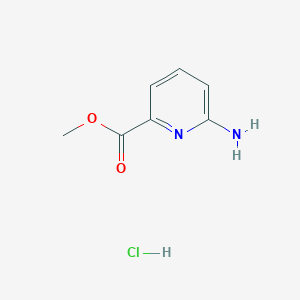

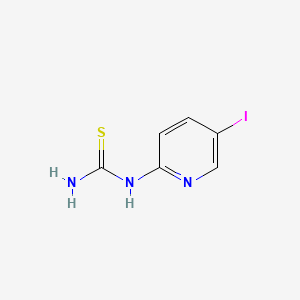

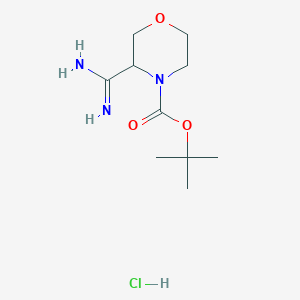

“Methyl 6-aminopyridine-2-carboxylate hydrochloride” is a chemical compound with the IUPAC name "methyl 6-aminopicolinate hydrochloride" . It has a molecular weight of 188.61 .

Molecular Structure Analysis

The molecular structure of “Methyl 6-aminopyridine-2-carboxylate hydrochloride” is represented by the InChI code1S/C7H8N2O2.ClH/c1-11-7(10)5-3-2-4-6(8)9-5;/h2-4H,1H3,(H2,8,9);1H . Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 6-aminopyridine-2-carboxylate hydrochloride” are not available, related compounds like “Methyl 6-chloropyridine-2-carboxylate” have been used in coupling reactions to afford products like "methyl 2,2’-bipyridine-6-carboxylate" .It is stored at room temperature . The compound is air sensitive .

Aplicaciones Científicas De Investigación

Electrocatalytic Carboxylation

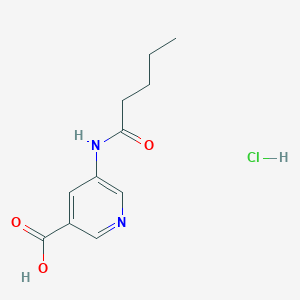

One application involves the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid to produce 6-aminonicotinic acid. This process highlights a sustainable approach to incorporating CO2 into valuable products, utilizing an electrochemical setup under mild conditions without requiring toxic solvents or additional catalysts. The ionic liquid used can be recycled, making this a green chemistry approach (Feng, Huang, Liu, & Wang, 2010).

Ligand Synthesis and Metal Complexation

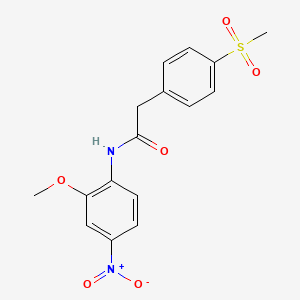

Methyl 6-aminopyridine-2-carboxylate derivatives have been utilized in the synthesis of novel ligands and their metal complexes. These complexes are studied for their potential in various applications, including inhibition studies on carbonic anhydrase isoenzymes, demonstrating the compound's utility in biochemical applications. Such studies underscore the relevance of these derivatives in developing therapeutic agents or biochemical tools (Yenikaya et al., 2011).

Hydrogen Bonding and Crystal Engineering

Research has also delved into the hydration products of related pyridine derivatives, illustrating their ability to form intricate hydrogen-bonded networks. These studies provide insights into the potential use of such compounds in crystal engineering and the design of molecular materials with specific structural features (Waddell, Hulse, & Cole, 2011).

Antimicrobial Activity

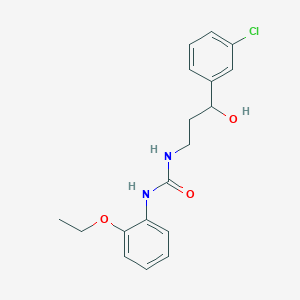

Moreover, derivatives of methyl 6-aminopyridine-2-carboxylate have been synthesized and evaluated for their antimicrobial properties. This highlights the compound's applicability in the development of new antimicrobial agents, where specific derivatives showed promising activity against a range of microbial species. Such research is crucial in the ongoing quest for new therapeutics to combat resistant strains of bacteria and fungi (Nagashree, Mallu, Mallesha, & Bindya, 2013).

Safety and Hazards

“Methyl 6-aminopyridine-2-carboxylate hydrochloride” is classified under GHS07 and has a signal word of "Warning" . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mecanismo De Acción

“Methyl 6-aminopyridine-2-carboxylate hydrochloride” is an organic compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound is soluble in alcohol and ether, but insoluble in water .

The presence of the amino group (-NH2) and the carboxylate ester (-COOCH3) in the molecule suggests that it could participate in various biochemical reactions. Amino groups are basic and can accept a proton to form -NH3+, while carboxylate esters can be hydrolyzed to form carboxylic acids and alcohols .

This could affect its bioavailability and distribution in the body, as non-polar compounds tend to be lipid-soluble and can cross cell membranes more easily .

The compound’s action could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the protonation state of the amino group could change with pH, potentially affecting the compound’s reactivity .

Propiedades

IUPAC Name |

methyl 6-aminopyridine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c1-11-7(10)5-3-2-4-6(8)9-5;/h2-4H,1H3,(H2,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWLKVWBXBSKBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-aminopyridine-2-carboxylate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine](/img/structure/B2689993.png)

![N-(2,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide](/img/structure/B2690000.png)

![(E)-4-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690004.png)

![1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2690008.png)

![Methyl 4-[(4-thiomorpholin-4-yloxan-4-yl)methylcarbamoyl]benzoate](/img/structure/B2690009.png)

![N-(2,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2690012.png)